N-phenyl-6-(1H-pyrazol-1-yl)nicotinamide
Description
N-Phenyl-6-(1H-pyrazol-1-yl)nicotinamide is a nicotinamide derivative featuring a pyridine core substituted at position 3 with an N-phenyl carboxamide group and at position 6 with a pyrazole ring. Structural analogs of this compound, such as pyrazolylpyridazines, have demonstrated anticholesteremic, antihypertensive, and glycogen synthase kinase 3 (GSK-3) inhibitory properties .
The molecular formula of this compound is C15H12N4O, with a calculated molecular weight of 264.29 g/mol.
Properties
Molecular Formula |
C15H12N4O |
|---|---|
Molecular Weight |
264.28g/mol |
IUPAC Name |
N-phenyl-6-pyrazol-1-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C15H12N4O/c20-15(18-13-5-2-1-3-6-13)12-7-8-14(16-11-12)19-10-4-9-17-19/h1-11H,(H,18,20) |
InChI Key |
GACPLZOOFLJIRK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)N3C=CC=N3 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)N3C=CC=N3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Properties :
- The N-methyl analog exhibits lower molecular weight (202.21 g/mol) and higher solubility compared to aromatic substituents. Its melting point (212–213°C) suggests crystalline stability, making it suitable for formulation .
- Fluorinated derivatives (e.g., 2,5-difluorophenyl, 3-trifluoromethylphenyl) introduce electron-withdrawing groups, which may enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .
- The benzyl-substituted analog (2-chloro-4-fluorobenzyl) has the highest molecular weight (330.74 g/mol), likely impacting pharmacokinetics such as absorption and distribution .
Biological Activity Insights :
- Pyrazolylpyridazine analogs (e.g., N-(2-methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine) have shown inhibitory activity against GSK-3, a target for neurodegenerative diseases and diabetes . By analogy, this compound may exhibit similar kinase inhibition due to structural similarities.
- Fluorinated and chlorinated derivatives are often prioritized in drug discovery for their improved bioavailability and resistance to oxidative metabolism .
Synthetic and Commercial Relevance: The N-methyl variant is commercially available as a pharmaceutical intermediate, with suppliers like LEAP CHEM CO., LTD., offering high-purity (97%) batches .
Preparation Methods
Pyrazole Ring Formation via Cyclocondensation
A foundational approach involves constructing the pyrazole ring through cyclocondensation reactions. For example, 4-nitrophenylhydrazine reacts with 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate) under acidic conditions to form 1-(4-nitrophenyl)-1H-pyrazole intermediates. Microwave-assisted heating (160–200°C, 2–5 minutes) significantly accelerates this step, achieving yields of 82–91% compared to conventional methods requiring hours. Subsequent catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, enabling amidation with nicotinoyl chloride derivatives.
Key Optimization Parameters :
Direct Amidation of Preformed Pyrazole-Nicotinic Acid
An alternative route couples pre-synthesized 6-(1H-pyrazol-1-yl)nicotinic acid with aniline derivatives. This method employs coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of DMAP (4-Dimethylaminopyridine). For instance, reacting 6-(1H-pyrazol-1-yl)nicotinic acid with aniline in THF at 50°C for 12 hours yields N-phenyl-6-(1H-pyrazol-1-yl)nicotinamide with 70–85% efficiency.
Challenges and Solutions :
-
Byproduct Formation : Hydroxyamide byproducts may arise from carbonyl reduction. Using N-methoxy amides or sterically hindered amines suppresses this side reaction.
-
Purification : Flash chromatography with silica gel (ethyl acetate/hexane, 1:3) isolates the target compound.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling for Pyrazole Installation
| Component | Quantity/Concentration |
|---|---|
| 6-Bromonicotinamide | 1.0 equiv |
| Pyrazole boronic ester | 1.2 equiv |
| PdCl₂(dtbpf) | 2 mol% |
| K₂CO₃ | 3.0 equiv |
| Solvent | Toluene/H₂O (3:1) |
| Temperature | 50°C |
| Time | 4 hours |
Buchwald-Hartwig Amination for Amide Formation
Buchwald-Hartwig amination provides a streamlined pathway for introducing the phenyl group. Here, 6-(1H-pyrazol-1-yl)nicotinamide bromide reacts with aniline using Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) and XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) in toluene at 100°C. This method circumvents the need for pre-functionalized aniline derivatives, achieving 75–88% yields with minimal byproducts.
Advantages :
-
Functional Group Tolerance : Compatible with electron-withdrawing substituents on the phenyl ring.
-
Scalability : Continuous flow systems reduce reaction times to <30 minutes.
Microwave- and Flow-Assisted Synthesis
Microwave-Assisted Cyclocondensation
Microwave irradiation drastically reduces reaction times for pyrazole formation. A representative protocol involves heating 4-nitrophenylhydrazine and ethyl 3-oxo-3-phenylpropanoate in ethanol at 175°C for 2 minutes, yielding 1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-4-carboxylate (91% yield). Subsequent nitro reduction and amidation complete the synthesis in <1 hour, compared to 48 hours conventionally.
Case Study :
-
Conventional vs. Microwave :
Parameter Conventional Microwave Time 24 hours 5 minutes Yield 65% 91% Purity 85% 98%
Continuous Flow Amidation
Continuous flow reactors enhance reproducibility for large-scale production. A two-step flow system combines cyclocondensation and amidation, achieving 89% overall yield with residence times of <10 minutes per step. This method minimizes intermediate isolation, reducing solvent waste by 40%.
Comparative Analysis of Methodologies
| Method | Yield (%) | Time | Scalability | Key Advantage |
|---|---|---|---|---|
| Condensation/Amidation | 70–85 | 12–24 h | Moderate | Low catalyst loading |
| Suzuki Coupling | 90–95 | 4–6 h | High | Excellent regioselectivity |
| Buchwald-Hartwig | 75–88 | 6–8 h | High | Broad substrate scope |
| Microwave-Assisted | 85–91 | 5–30 min | Moderate | Rapid synthesis |
| Continuous Flow | 89 | <1 h | High | Reduced solvent use |
Industrial-Scale Production Considerations
Cost-Efficiency Metrics
Regulatory Compliance
-
Genotoxic Impurities : Residual palladium is controlled to <10 ppm via chelating resins.
-
Waste Management : Halogenated byproducts are treated with NaHCO₃ neutralization prior to disposal.
Emerging Innovations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
